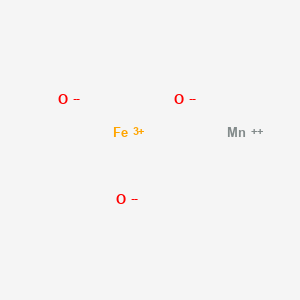
BIS(OXALATO)PLATINATO(II) DE POTASIO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium Bis(oxalato)platinate(II), also known as Dipotassium bis(oxalato)platinate(2−) dihydrate or Potassium dioxalatoplatinate(II) dihydrate, is a compound with the linear formula K2Pt(C2O4)2 · 2H2O . It is a yellow to green powder and has a molecular weight of 485.34 .
Synthesis Analysis
A one-step synthetic procedure involves the reaction of potassium bis(oxalato)platinate(II) with the corresponding N6-benzyladenosine derivative (nL). This process yields the [Pt(ox)(nL)2]∙1.5H2O oxalato (ox) complexes 1–5, where the nL molecules act as monodentate coordinated N-donor ligands .Molecular Structure Analysis
The structure of [Pt(ox)(4FL)2] (5) contains a tetracoordinated central Pt(II) atom with two monodentate adenosine-based ligands coordinated through their N7 atoms and one bidentate oxalate dianion .Chemical Reactions Analysis
The thermal decomposition of trans-K[Cr(C2O4)2(OH2)2]·3H2O and cis-K[Cr(C2O4)2(OH2)2] has been studied using the TG–MS technique. The measurements were carried out in an argon atmosphere over the temperature range of 293–873 K .Physical And Chemical Properties Analysis
Potassium Bis(oxalato)platinate(II) is a yellow to green powder . It has a density of 3.04 g/mL at 25 °C (lit.) . It is soluble in water .Aplicaciones Científicas De Investigación
Síntesis de complejos de oxalato de platino (II)
El bis(oxalato)platinato(II) de potasio se utiliza en la síntesis de complejos de oxalato de platino (II) . Un procedimiento sintético de un solo paso implica la reacción de this compound con el derivado correspondiente de N6-benciladenosina (nL) para proporcionar los complejos de oxalato (ox) [Pt(ox)(nL)2]∙1.5H2O . Estos complejos implican las moléculas nL como ligandos donadores de N coordinados monodentados .
Evaluación de citotoxicidad
Luego, estos complejos de oxalato de platino (II) sintetizados se evalúan por su citotoxicidad . Sin embargo, estos complejos no mostraron ningún efecto hasta la concentración de 50,0 µM (compuestos 1, 2) o 20,0 µM (compuestos 3 – 5) .
Actividad antitumoral
Los complejos de oxalato de platino (II) también se estudian por su actividad antitumoral . La adenosina se considera una molécula biológicamente importante porque participa en la estructura de los ácidos nucleicos o los adenosín-fosfatos (ATP, ADP, AMP) necesarios para la transferencia y el almacenamiento intracelular de energía .
Capacidades de polimerización
Se investigan las capacidades y características de polimerización de las sales parcialmente oxidadas (PO) electroquímicamente preparadas de bis(oxalato)platinato (II) (Pt-Ox) . Los polímeros se sintetizaron en plantillas capilares de vidrio a longitudes de 900 mm, así como mediante plantillas de óxido de aluminio anódico poroso (AAO) con diámetros de poro de 200 nm y 20 nm respectivamente .
Plantillas a nanoescala
Se encontró que los polímeros PO Pt-Ox, que son frágiles en forma macroscópica cuando se deshidratan, poseen una flexibilidad significativa a nanoescala incluso después de la exposición al aire durante 2 meses
Mecanismo De Acción
Safety and Hazards
Potassium Bis(oxalato)platinate(II) can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers There are several relevant papers that discuss Potassium Bis(oxalato)platinate(II). One paper discusses the synthesis, characterization, and cytotoxicity evaluation of Platinum (II) Oxalato Complexes Involving Adenosine-Based N-Donor Ligands . Another paper discusses the thermal properties of potassium bis(oxalato)diaquochromates .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Potassium Bis(oxalato)platinat(II) can be achieved by the reaction of potassium tetrachloroplatinate(II) with oxalic acid in water.", "Starting Materials": [ "Potassium tetrachloroplatinate(II)", "Oxalic acid", "Water" ], "Reaction": [ "Dissolve potassium tetrachloroplatinate(II) in water to form a solution.", "Add oxalic acid to the solution and stir until it dissolves completely.", "Heat the resulting mixture to 60-70°C and continue stirring for 1-2 hours.", "Allow the solution to cool to room temperature and filter off any precipitate that forms.", "Add potassium hydroxide to the filtrate until the pH reaches 7-8.", "Collect the resulting precipitate by filtration and wash it with water.", "Dry the precipitate in a vacuum oven at 60°C for several hours to obtain Potassium Bis(oxalato)platinat(II)." ] } | |
| 14244-64-5 | |
Fórmula molecular |
C4H4K2O10Pt |
Peso molecular |
485.35 g/mol |
Nombre IUPAC |
dipotassium;oxalate;platinum(2+);dihydrate |
InChI |
InChI=1S/2C2H2O4.2K.2H2O.Pt/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;/q;;2*+1;;;+2/p-4 |
Clave InChI |
OOFIORZMOKMUAK-UHFFFAOYSA-J |
SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.[K+].[K+].[Pt] |
SMILES canónico |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[K+].[K+].[Pt+2] |
Origen del producto |
United States |
Q1: Can potassium bis(oxalato)platinate(II) be used as a starting material to synthesize other platinum(II) complexes with potential biological activity?
A1: Yes, the research demonstrates that potassium bis(oxalato)platinate(II) can serve as a precursor for synthesizing novel platinum(II) complexes. One study utilized potassium bis(oxalato)platinate(II) in a one-step reaction with N6-benzyladenosine derivatives to create a series of [Pt(oxalato)(N6-benzyladenosine derivative)2] complexes []. This highlights the compound's utility in generating diverse platinum(II) complexes, which can then be further investigated for potential applications, including biological activity.
Q2: Besides its potential use in biological applications, are there other areas where potassium bis(oxalato)platinate(II) proves useful?
A2: Yes, potassium bis(oxalato)platinate(II) exhibits utility in material science. Research demonstrates its application in the electrochemical growth of highly conductive inorganic complexes []. This method enables the formation of single crystals of materials like K2Pt(CN)4X0.3 ⋅ 3H2O (X = Cl, Br), K1.75Pt(CN)4 ⋅ 1.5 H2O, and K1.64Pt(O2C2O2) ⋅ 2H2O, showcasing its potential in developing advanced materials with tailored properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


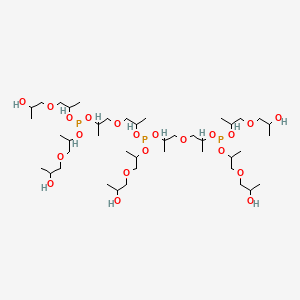
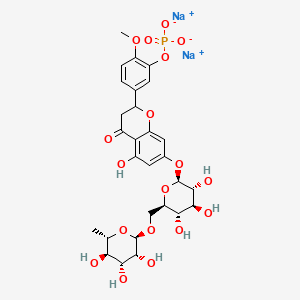
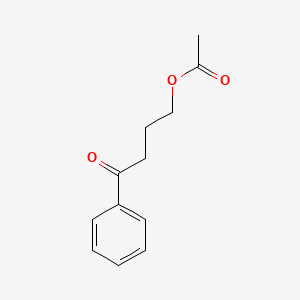

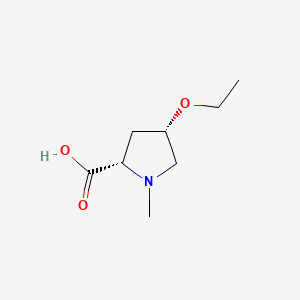
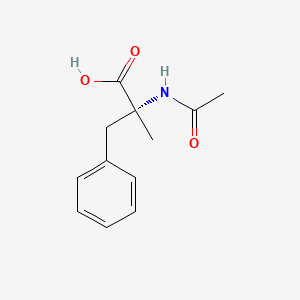
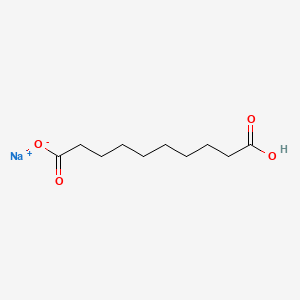
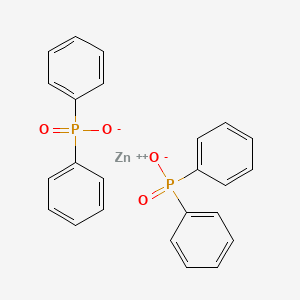
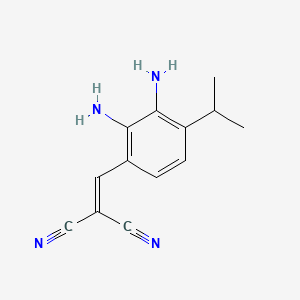
![2H-Imidazo[4,5-b]quinoxaline](/img/structure/B577029.png)
